

Application Note: Immunoaffinity Column Cleanup of Aflatoxicol in Cheese

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aflatoxicol

Cat. No.: B190519

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Introduction

Aflatoxicol (AFL), a primary metabolite of Aflatoxin B1 (AFB1), poses a significant health risk due to its potential presence in dairy products, including cheese.^{[1][2]} The contamination originates from livestock consuming feed tainted with AFB1.^{[1][2]} Accurate determination of AFL levels in cheese is crucial for food safety and risk assessment. Immunoaffinity column (IAC) chromatography is a highly selective and efficient method for the cleanup and concentration of mycotoxins from complex food matrices like cheese prior to analytical determination by techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[1]

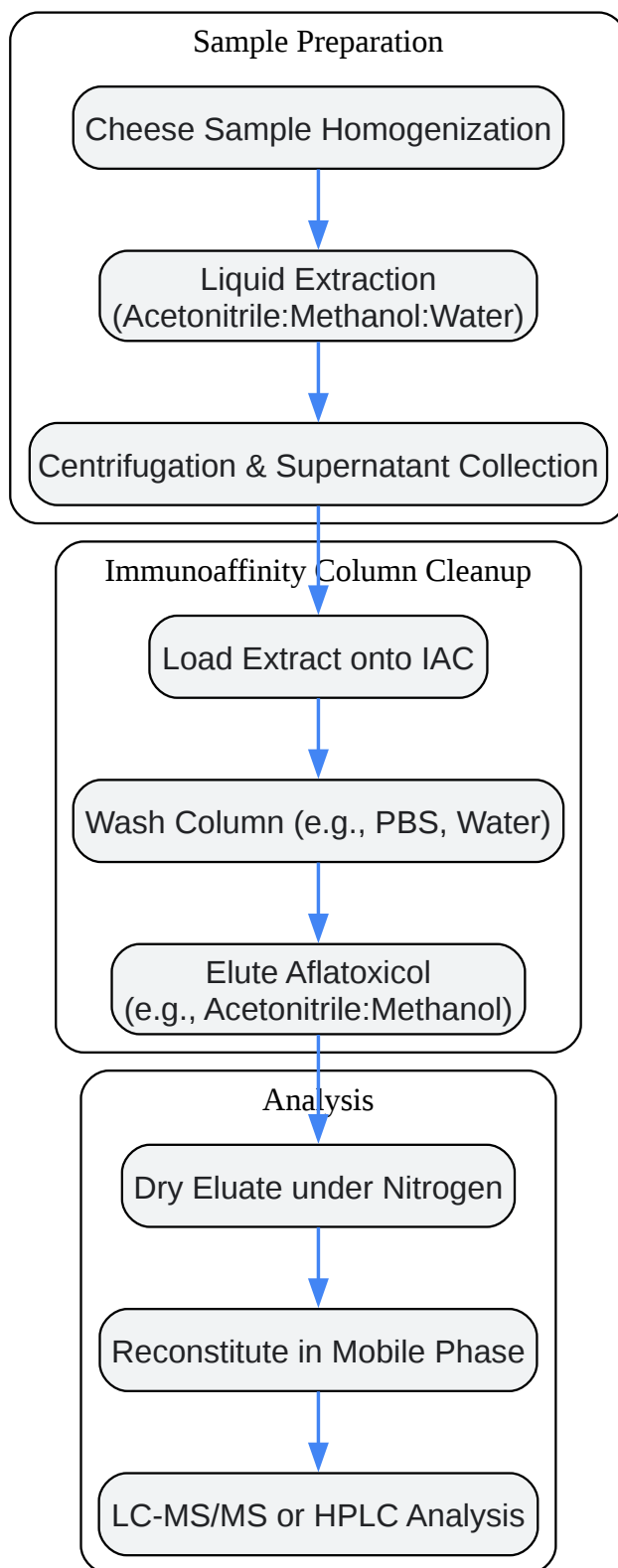
This application note provides a detailed protocol for the use of immunoaffinity columns for the cleanup of **aflatoxicol** in various types of cheese. The methodology is based on validated procedures for the simultaneous analysis of multiple mycotoxins, including **aflatoxicol**.

Principle of Immunoaffinity Cleanup

Immunoaffinity columns contain monoclonal antibodies covalently bound to a solid support. These antibodies have a high affinity and specificity for the target analyte, in this case, aflatoxins. When a cheese extract is passed through the column, the **aflatoxicol** molecules bind to the antibodies. Unrelated matrix components are washed away, and the purified **aflatoxicol** is then eluted from the column using a suitable solvent. This process results in a

cleaner extract, reduced matrix effects, and improved analytical sensitivity. Although many immunoaffinity columns are certified for common aflatoxins like B1, B2, G1, G2, and M1, their structural similarity with **aflatoxicol** allows for effective cross-reactivity and binding.

Experimental Workflow



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Caption: Experimental workflow for **aflatoxin** analysis in cheese.

Detailed Protocol

This protocol is adapted from a validated method for the simultaneous determination of Aflatoxin M1, **Aflatoxicol**, and Sterigmatocystin in cheese.

Materials and Reagents

- Homogenizer (e.g., Ultra-Turrax)
- Centrifuge
- Immunoaffinity columns (e.g., AFLATEST® WB SR+)
- Nitrogen evaporator
- Vortex mixer
- Syringe filters (0.2 µm)
- LC-MS/MS or HPLC system
- **Aflatoxicol** standard
- Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)
- Formic acid
- Phosphate Buffered Saline (PBS)

Sample Preparation and Extraction

- Weigh 2.00 ± 0.05 g of homogenized cheese sample into a centrifuge tube.
- Add 2 mL of water and 5 mL of an acetonitrile-methanol solution (85:15, v/v).
- Homogenize the mixture with an Ultra-Turrax until a milky phase is formed.
- Centrifuge the extract for 10 minutes at 9000 rpm.

- Carefully collect the supernatant.

Immunoaffinity Column Cleanup

- Dilute the supernatant with PBS or water as recommended by the IAC manufacturer to reduce the organic solvent concentration, ensuring optimal antibody-antigen binding.
- Pass the diluted extract through the immunoaffinity column at a steady flow rate (e.g., 1-2 mL/min).
- Wash the column with 10 mL of PBS followed by 10 mL of water to remove unbound matrix components. Allow the column to run dry.
- Place a clean collection tube under the column.
- Elute the bound **aflatoxicol** by adding 0.75 mL of an acetonitrile-methanol solution (1:2, v/v) and collecting the eluate by gravity.
- After 3 minutes, add a second 0.75 mL aliquot of the eluting solution and collect it.
- Pass air through the column to ensure all the eluate is collected.

Final Sample Preparation and Analysis

- Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in 0.4 mL of a water-acetonitrile mixture (75:25, v/v) with 0.1% formic acid.
- Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.
- Analyze the sample by LC-MS/MS or HPLC with fluorescence detection.

Quantitative Data Summary

The following tables summarize the performance of the immunoaffinity cleanup method for mycotoxin analysis in cheese, including data relevant to **aflatoxicol**.

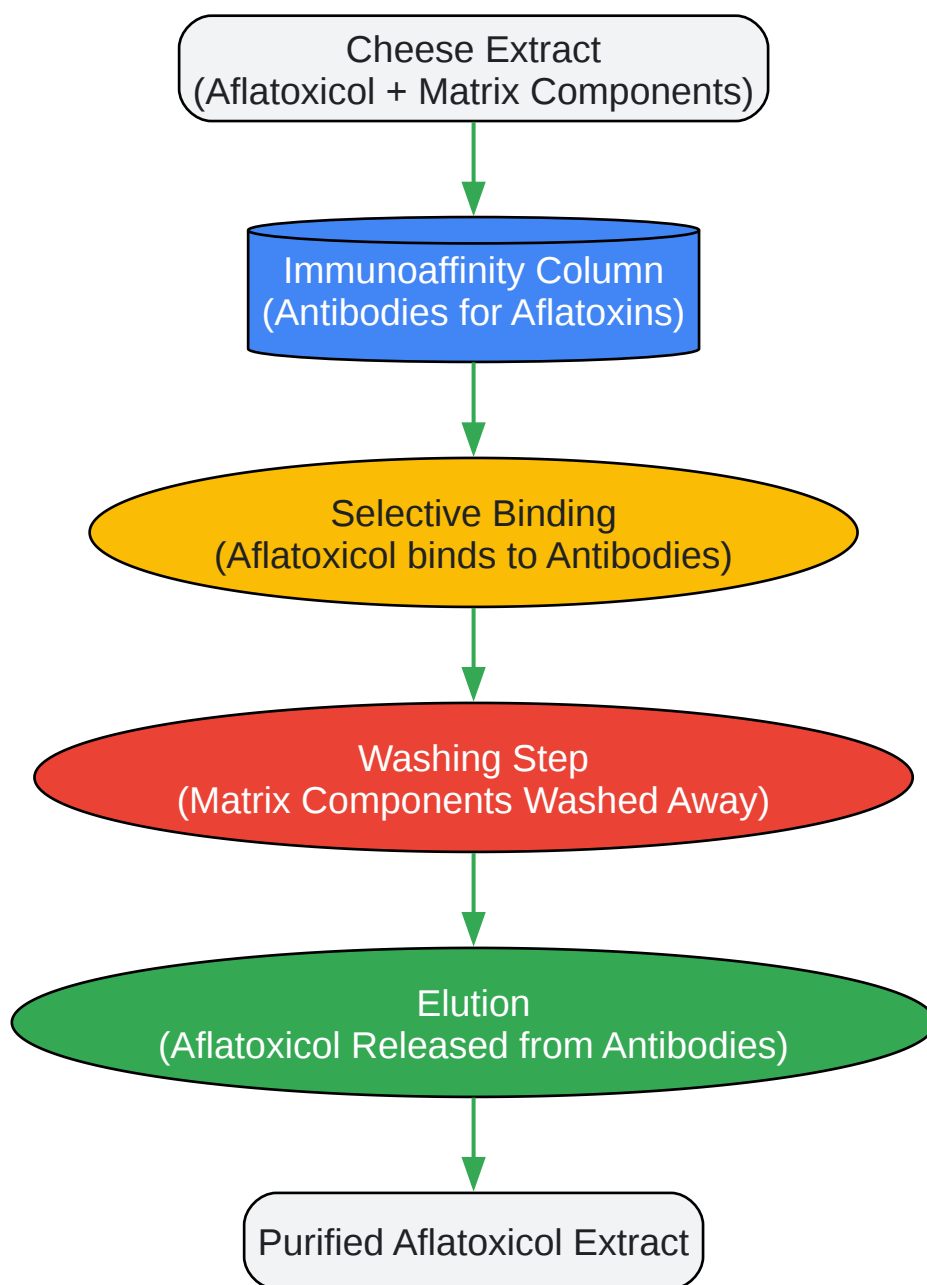
Table 1: Method Performance for **Aflatoxicol** in Spiked Cheese Samples

Analyte	Spiking Level (ng/kg)	Recovery (%)	Relative Standard Deviation (RSD) (%)
Aflatoxicol	50	85.3	7.6
Aflatoxicol	500	92.1	5.4

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analyte	Limit of Detection (LOD) (ng/kg)	Limit of Quantification (LOQ) (ng/kg)
Aflatoxicol	Not explicitly stated, but LOQ is 5.0	5.0
Aflatoxin M1	Not explicitly stated, but LOQ is 2.0	2.0
Sterigmatocystin	Not explicitly stated, but LOQ is 1.0	1.0

Logical Relationship of IAC Cleanup



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Caption: Principle of immunoaffinity column cleanup.

Conclusion

The use of immunoaffinity columns provides a robust and selective method for the cleanup of **aflatoxicol** in cheese samples. This protocol, derived from validated methods, demonstrates good recovery and sensitivity, enabling the reliable quantification of **aflatoxicol** at levels

relevant to food safety regulations. The high specificity of the antibody-antigen interaction effectively minimizes matrix interference, leading to more accurate and reproducible results in downstream chromatographic analysis.

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References

- 1. Emerging Mycotoxins in Cheese: Simultaneous Analysis of Aflatoxin M1, Aflatoxicol, and Sterigmatocystin by LC-MS/MS | MDPI [mdpi.com]
- 2. Emerging Mycotoxins in Cheese: Simultaneous Analysis of Aflatoxin M1, Aflatoxicol, and Sterigmatocystin by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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